N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves several steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur under different conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can be compared to other similar compounds, such as:
Quinoline derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties.
Tetrahydroisoquinoline analogs: These analogs are known for their diverse biological activities against various pathogens and neurodegenerative disorders.
The uniqueness of this compound lies in its specific cyclopropyl and carboxamide functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-6-7-10)11-5-1-3-9-4-2-8-14-12(9)11/h1,3,5,10,14H,2,4,6-8H2,(H,15,16) |
InChI Key |
WUKGKPAQHNKPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)NC3CC3)NC1 |
Origin of Product |
United States |
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